molecular formula C9H10ClNO2 B8754247 3-(Dimethylamino)phenyl chloroformate

3-(Dimethylamino)phenyl chloroformate

Cat. No.: B8754247
M. Wt: 199.63 g/mol
InChI Key: HEOKHXCQSGTRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)phenyl chloroformate (CAS 52177-71-6) is an organic reagent with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . This compound is of significant value in synthetic organic chemistry, particularly for the N-dealkylation of tertiary amines . This transformation is a critical step in the synthesis and structural modification of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals. The general mechanism involves the reaction of the chloroformate with a tertiary amine to form a quaternary ammonium chloride salt intermediate. This intermediate then decomposes into a carbamate and an alkyl chloride. The resulting carbamate can subsequently be hydrolyzed under acidic or basic conditions to yield the desired secondary amine, completing the dealkylation process . This method provides a valuable synthetic tool for chemists, serving as a modern alternative to the classical von Braun reaction which uses highly toxic cyanogen bromide . Specifically, chloroformate-based N-dealkylation is pivotal in the semi-synthesis of important opioid medicines from naturally occurring opiate alkaloids, enabling the production of key intermediates like norcodeine and normorphine . As a specialty building block, this compound facilitates the introduction of the 3-(dimethylamino)phenoxy carbonyl group into molecular structures. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes in controlled environments. It is not intended for diagnostic, therapeutic, or personal use, or for administration to humans or animals.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] carbonochloridate

InChI

InChI=1S/C9H10ClNO2/c1-11(2)7-4-3-5-8(6-7)13-9(10)12/h3-6H,1-2H3

InChI Key

HEOKHXCQSGTRQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following chloroformate esters share structural or functional similarities with 3-(dimethylamino)phenyl chloroformate:

Compound Molecular Formula Key Features Applications Reference
Phenyl Chloroformate C₇H₅ClO₂ – No substituents on phenyl ring.
– BP: 85°C (2.5 kPa).
– Liquid at RT.
Phosgenation reagent; precursor for dyes, pharmaceuticals (e.g., quetiapine).
(3-Nitro-4-methyl)phenyl Chloroformate C₈H₆ClNO₄ – Nitro and methyl substituents.
– Solid intermediate.
Synthesis of 3-amino-4-methylphenol for dyes and agrochemicals.
2-Chlorophenyl Chloroformate C₇H₄Cl₂O₂ – Chlorine substituent at 2-position.
– Purity: 95%.
Reactive intermediate in organochlorine synthesis.
Ethyl Chloroformate C₃H₅ClO₂ – Simple alkyl chain.
– High volatility (BP: 93°C).
Derivatization agent in GC-MS analysis of opioids; carbamate synthesis.

Key Research Findings

  • Efficiency in Carbamate Synthesis: this compound achieves 95–97% yields in alcohol-based reactions, outperforming traditional toluene-based methods (70–80%) .
  • Derivatization Utility : Chloroformates like ethyl and phenyl derivatives are critical in GC-MS workflows for opioid detection, with phenyl chloroformate enabling N-demethylation of morphine analogs .
  • Thermal Stability: this compound remains stable at temperatures up to 85°C, unlike alkyl chloroformates (e.g., n-propyl), which degrade above 65°C .

Preparation Methods

Phosgene-Based Methods

Phosgene (COCl₂) has historically served as the primary reagent for chloroformate synthesis due to its high electrophilicity. In the context of 3-(dimethylamino)phenyl chloroformate, the reaction involves the treatment of 3-dimethylaminophenol with phosgene in an aprotic solvent such as toluene or dichloromethane. A base, typically triethylamine or sodium hydroxide, is employed to scavenge HCl generated during the reaction.

For example, a protocol adapted from opioid alkaloid synthesis involves dissolving 3-dimethylaminophenol in dry toluene, followed by dropwise addition of phosgene gas at 0–5°C. The mixture is gradually warmed to room temperature, with vigorous stirring for 4–6 hours to ensure complete conversion. The resultant chloroformate is isolated via filtration or extraction, yielding a pale yellow oil. However, phosgene’s extreme toxicity and gaseous nature necessitate specialized equipment, limiting its applicability in small-scale or academic settings.

Triphosgene Methods

Triphosgene (bis(trichloromethyl) carbonate, C₃Cl₆O₃) has emerged as a safer alternative to phosgene, offering solid handling characteristics and controlled release of carbonyl dichloride. A representative procedure from patent CN1923801A demonstrates the synthesis of a structurally analogous chloroformate:

  • Deprotonation : 3-(Dimethylamino)phenol hydrochloride is treated with sodium hydroxide in ethanol to liberate the free phenol.

  • Chloroformate Formation : The phenol is reacted with triphosgene in tetrahydrofuran (THF) at 0°C, followed by heating to 55–60°C for 4 hours.

  • Work-Up : Excess phosgene is purged with nitrogen, and the product is concentrated to an oily residue.

This method achieves yields exceeding 85% while minimizing exposure to gaseous reagents. Triphosgene’s stoichiometric efficiency (1:3 molar ratio relative to phosgene) further enhances its practicality.

Alternative Methods and Innovations

Solvent and Base Optimization

Solvent choice profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like 1,4-dioxane and THF facilitate reagent solubilization and stabilize intermediates through dipole interactions. In contrast, nonpolar solvents such as toluene enable azeotropic removal of water, critical for moisture-sensitive reactions.

Base selection is equally pivotal. Sterically hindered amines like diisopropylethylamine (DIPEA) minimize side reactions by selectively deprotonating the phenol without nucleophilic attack on the chloroformate. For example, a synthesis of quinazoline derivatives utilized DIPEA to achieve 91.6% yield in a related chloroformate formation step.

Reaction Mechanisms and Kinetics

The formation of this compound proceeds via a two-step mechanism:

  • Nucleophilic Attack : The phenolic oxygen attacks the electrophilic carbonyl carbon of phosgene or triphosgene, forming a tetrahedral intermediate.

  • Chloride Elimination : Departure of a chloride ion generates the chloroformate, with concurrent release of HCl.

Kinetic studies on analogous systems reveal pseudo-first-order dependence on phenol concentration, with rate acceleration observed in polar solvents due to enhanced stabilization of the transition state.

Industrial-Scale Production Considerations

Scaling chloroformate synthesis requires addressing three key challenges:

  • Safety : Closed-loop systems with phosgene detectors and scrubbers are mandatory to prevent worker exposure.

  • Purification : Distillation under high vacuum is often necessary to isolate the chloroformate, though recent advances in crystallization from toluene have reduced reliance on this step.

  • Waste Management : Neutralization of HCl byproducts with aqueous NaOH generates saline streams requiring treatment prior to disposal.

Purity and Analytical Characterization

HPLC is the gold standard for assessing chloroformate purity, with methods typically employing C18 columns and UV detection at 254 nm. ¹H NMR spectra exhibit characteristic signals for the dimethylamino group (δ 2.8–3.1 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). Residual solvent levels, particularly toluene or THF, are quantified via gas chromatography to meet ICH guidelines .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile phosgene byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Emergency Response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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